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Application Notes and Protocols for the Synthesis
of Lenvatinib
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes detail a widely recognized synthetic route for

Lenvatinib, commencing from 4-amino-3-chlorophenol. While the inquiry specified Methyl 4-
amino-2-methoxybenzoate as an intermediate, a thorough review of scientific literature and

patents did not yield a common or established synthetic pathway for Lenvatinib utilizing this

specific compound. The presented protocol is based on documented and validated methods.

Introduction
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various

cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] Its

mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs)

implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[3][4] This

document provides a detailed protocol for the synthesis of Lenvatinib, focusing on a common

route involving the key intermediates 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and 4-

chloro-7-methoxyquinoline-6-carboxamide.
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The synthesis of Lenvatinib from 4-amino-3-chlorophenol is a multi-step process that involves

the synthesis of two key intermediates, which are then coupled to form the final Lenvatinib

base. The base is subsequently converted to the mesylate salt for pharmaceutical use.

Experimental Protocols
Synthesis of Intermediate 1: 1-(2-chloro-4-
hydroxyphenyl)-3-cyclopropylurea
This procedure details the formation of the urea intermediate from 4-amino-3-chlorophenol.

Protocol:

Reaction Setup: Suspend 4-Amino-3-chloro-phenol hydrochloride salt (60.0 g, 333.3 mmol)

in 2-methyltetrahydrofuran (180 mL) and cool the suspension to 0-5°C.[5][6]

Addition of Base: Add a solution of sodium bicarbonate (58.8 g, 699.9 mmol) in water (650

mL) dropwise over 25 minutes, maintaining the temperature below 10°C.[5]

Formation of Carbamate: Add a solution of phenyl chloroformate (57.4 g, 366.7 mmol) in 2-

methyltetrahydrofuran (96 mL) dropwise over 25 minutes, keeping the temperature below

10°C. Stir the mixture at 0-5°C for 10 minutes.[5]

Reaction with Cyclopropylamine: Separate the organic phase and add cyclopropylamine

(37.9 g, 666.6 mmol) dropwise over 30 minutes, maintaining the temperature below 10°C.

The mixture is then stirred at 50°C for 3 hours.[5][6]

Work-up and Crystallization: After the reaction, perform an acidic wash to remove excess

cyclopropylamine. The product is then crystallized from a 4:1 mixture of ethyl acetate and

heptane to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as white crystals.[5][6]

Quantitative Data Summary for Intermediate 1 Synthesis
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Reactant/Pr
oduct

Molecular
Weight

Amount
Moles
(mmol)

Yield (%) Purity (%)

4-Amino-3-

chloro-phenol

hydrochloride

179.02 60.0 g 333.3 - -

Phenyl

chloroformate
156.57 57.4 g 366.7 - -

Cyclopropyla

mine
57.09 37.9 g 666.6 - -

1-(2-chloro-4-

hydroxyphen

yl)-3-

cyclopropylur

ea

226.66 68.5 g 302.2 91 ≥ 99.7

Data sourced from patent EP 3620452 A1.[5]

Synthesis of Intermediate 2: 4-chloro-7-
methoxyquinoline-6-carboxamide
This intermediate can be synthesized through various routes. One common method starts from

4-cyano-3-hydroxyaniline.

Protocol:

Methylation: Dissolve 4-cyano-3-hydroxyaniline (134g) in N,N-dimethylformamide (DMF)

(500mL). To 300g of this mixture, add tetrabutylammonium bromide (32g) and potassium

carbonate (268g). Heat to 110°C and add dimethyl carbonate (100g) dropwise. Continue the

reaction for 8 hours.[7]

Oximation: The product from the previous step, 4-cyano-3-methoxyaniline (74g), is dissolved

in ethanol and refluxed with propionaldehyde acid (50g) for 5 hours.[7]
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Cyclization and Chlorination: The resulting oxime is cyclized and then chlorinated using

thionyl chloride (SOCl₂) to yield 6-cyano-7-methoxy-4-chloroquinoline.[7]

Hydrolysis: Dissolve 6-cyano-7-methoxy-4-chloroquinoline (218g) in an acetic acid solution

(glacial acetic acid to water ratio of 1:1500). Heat the mixture to 80°C for 24 hours. After

cooling and adding ice water, the product, 4-chloro-7-methoxyquinoline-6-carboxamide,

precipitates as a white solid.[7][8]

Quantitative Data Summary for Intermediate 2 Synthesis

Step Starting Material Product Yield (%)

Hydrolysis of cyano

group

6-cyano-7-methoxy-4-

chloroquinoline

4-chloro-7-

methoxyquinoline-6-

carboxamide

~91%

Yield data is indicative and can vary based on specific reaction conditions.[9]

Final Synthesis of Lenvatinib
This step involves the coupling of the two key intermediates.

Protocol:

Reaction Setup: Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (0.983 g, 4.15 mmol)

and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g, 4.99 mmol) in dimethylsulfoxide

(DMSO) (20 mL).[5]

Coupling Reaction: Add cesium carbonate (2.71 g, 8.32 mmol) to the mixture and stir at 70°C

for 23 hours.[5]

Crystallization: The crude Lenvatinib is dissolved in DMSO at 70°C, then cooled to room

temperature. Dichloromethane is added, and the mixture is stirred to induce crystallization.

The resulting solid is filtered and dried.[5]

Quantitative Data Summary for Lenvatinib Synthesis
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Reactant/Pr
oduct

Molecular
Weight

Amount
Moles
(mmol)

Yield (%) Purity (%)

4-chloro-7-

methoxyquin

oline-6-

carboxamide

236.65 0.983 g 4.15 - -

1-(2-chloro-4-

hydroxyphen

yl)-3-

cyclopropylur

ea

226.66 1.13 g 4.99 - -

Cesium

Carbonate
325.82 2.71 g 8.32 - -

Lenvatinib 426.85 - - ~67% (total) > 99.5

Data sourced from patent EP 3620452 A1.[5]

Formation of Lenvatinib Mesylate
The final step is the formation of the mesylate salt for improved stability and solubility.[1]

Protocol:

Dissolution: Take Lenvatinib base (10.0 g) and dissolve it in dimethylacetamide (150 mL) by

heating to 60-65°C to get a clear solution.

Salt Formation: Prepare a solution of methanesulfonic acid (2.25 g) in methyl isobutyl ketone

(20 mL) and add it to the Lenvatinib solution at 25-30°C.

Precipitation: Add another 280 mL of methyl isobutyl ketone to the reaction mixture and stir

for 2-3 hours at 25-30°C.

Isolation: Filter the resulting precipitate, wash with methyl isobutyl ketone, and dry under

reduced pressure at 55°C to obtain Lenvatinib mesylate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://data.epo.org/publication-server/rest/v1.0/publication-dates/20200311/patents/EP3620452NWA1/document.pdf
https://www.qingmupharm.com/synthesis-methods-of-lenvatinib-mesylate-api
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Experimental Workflow for Lenvatinib Synthesis

Experimental Workflow for Lenvatinib Synthesis
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Caption: A flowchart illustrating the key stages in the synthesis of Lenvatinib Mesylate.
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Lenvatinib Signaling Pathway Inhibition

Lenvatinib Mechanism of Action
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Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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